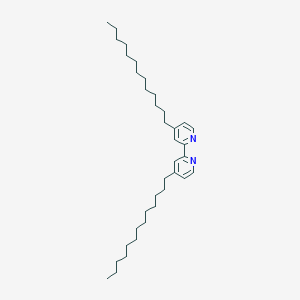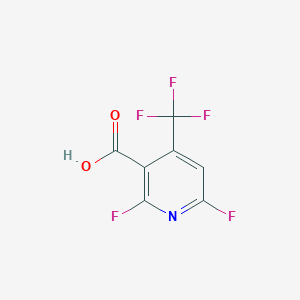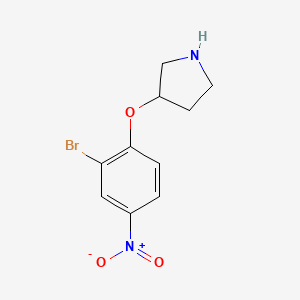
3-(2-Bromo-4-nitrophenoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-nitrophenoxy)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-bromo-4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenoxy)pyrrolidine typically involves the nucleophilic substitution reaction of 2-bromo-4-nitrophenol with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams under oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and nucleophiles such as amines or thiols.
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidine derivatives.
Reduction: Amino-substituted pyrrolidine derivatives.
Oxidation: Lactams and other oxidized products.
Scientific Research Applications
3-(2-Bromo-4-nitrophenoxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It is used in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural features.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction, metabolic processes, or cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-2-nitrophenoxy)pyrrolidine
- 3-(2-Chloro-4-nitrophenoxy)pyrrolidine
- 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine
Uniqueness
3-(2-Bromo-4-nitrophenoxy)pyrrolidine is unique due to the presence of both bromine and nitro groups, which confer specific reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications.
Properties
Molecular Formula |
C10H11BrN2O3 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
3-(2-bromo-4-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11BrN2O3/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |
InChI Key |
RGEBSYLKVWQSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


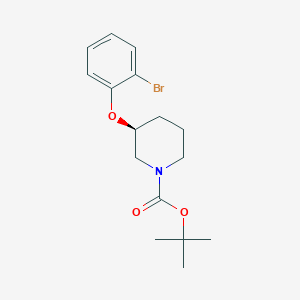
![(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15089378.png)

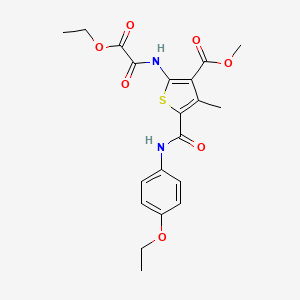

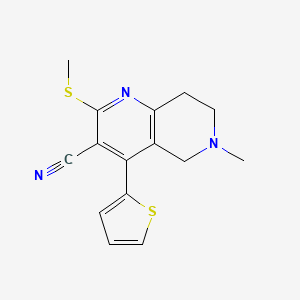
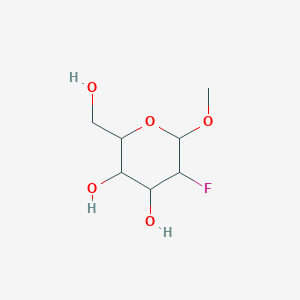
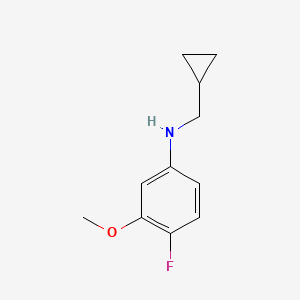
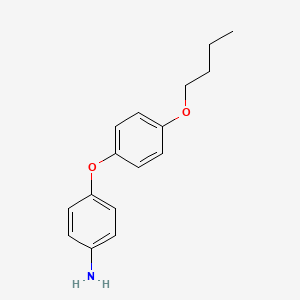
![4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B15089437.png)
![3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089445.png)
![2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B15089453.png)
